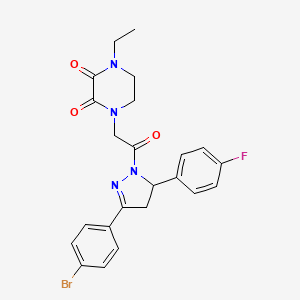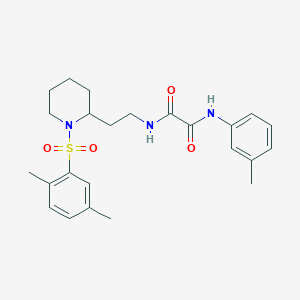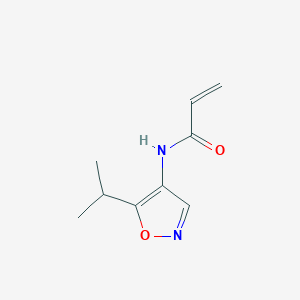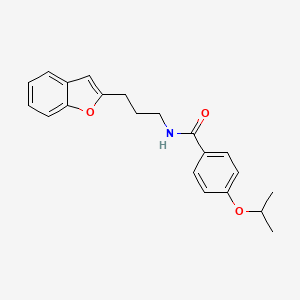
4-Cyclobutylpicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutylpicolinic acid is a chemical compound with the molecular formula C10H11NO2 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of a compound like this compound can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Computational chemistry methods using quantum mechanics and molecular mechanics theories followed by sophisticated statistical approaches have also been developed for structure elucidation of small organic molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be determined using various techniques. These properties include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties are crucial in understanding the compound’s interaction with biological systems.
科学的研究の応用
Antimicrobial Activities and DNA Interactions
One study characterizes derivatives of picolinic acid, including 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, through spectroscopy and theoretical calculations. These compounds exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. Furthermore, their interactions with DNA were analyzed, indicating potential applications in antibacterial therapies and molecular biology research (Ö. Tamer et al., 2018).
Novel Catalysis for Synthesis
Research into nanosized N-sulfonated Brönsted acidic catalysts has shown efficient promotion of the synthesis of polyhydroquinoline derivatives through Hantzsch condensation. This catalyst can be reused several times without losing its activity, demonstrating its potential for sustainable chemical synthesis processes (O. Goli-Jolodar et al., 2016).
Anion Binding Properties
The conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits were investigated, revealing their ability to bind anions such as halides and sulfate in aqueous solutions. This study provides insights into the design of molecular receptors for selective anion recognition, which is crucial for environmental monitoring and pharmaceutical applications (S. Kubik & R. Goddard, 2002).
C-H Functionalization of Cyclopropanes
A study describes a Pd-catalyzed, picolinamide-enabled C-H arylation of cyclopropanes, demonstrating an efficient method for the functionalization of these molecules. This methodology could have significant implications for the development of novel pharmaceuticals and complex organic molecules (D. Roman & A. Charette, 2013).
Selective Recognition of Sulfate Anions
Another study highlights the development of a cyclopeptide-based anion receptor capable of selectively recognizing sulfate anions in aqueous solutions. This research underscores the potential of designing highly selective sensors for environmental and biological applications (Astrid Schaly et al., 2013).
将来の方向性
While specific future directions for 4-Cyclobutylpicolinic acid are not mentioned in the literature, research in similar fields suggests several promising directions. For instance, research on mycosporine-like amino acids, which are UV-absorbing substances synthesized by diverse organisms, suggests that these compounds could be useful in diminishing the damaging effects of environmental ultraviolet radiation . Similarly, research on pyrimidines, which are aromatic heterocyclic compounds, suggests that these compounds could have potential anti-inflammatory effects .
特性
IUPAC Name |
4-cyclobutylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYHUDVOZNQMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2721114.png)
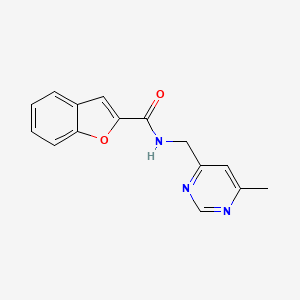
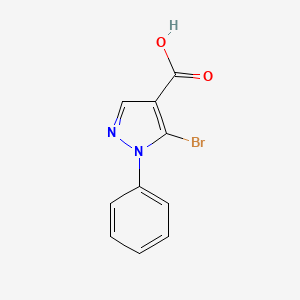
![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)
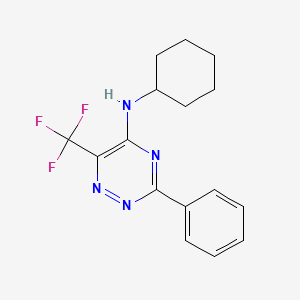

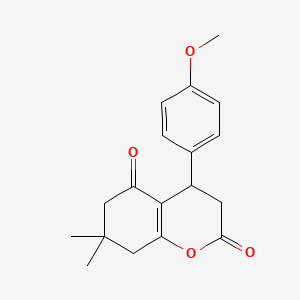
![2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2721125.png)

